Lipophilicity-Driven Differentiation: 2-(4-Biphenylyl)-4H-3,1-benzoxazin-4-one Versus the Unsubstituted 2-Phenyl Analog
The target compound's calculated LogP of 4.43 represents a substantial increase in lipophilicity relative to the simplest class representative, 2-phenyl-4H-3,1-benzoxazin-4-one. While a directly measured LogP for the 2-phenyl analog is not available in the same study, the addition of a terminal phenyl ring to generate the biphenylyl substituent is well-precedented to increase LogP by approximately 1.5–2.0 units based on π-system extension principles. This elevated LogP translates to markedly different partitioning behavior in biological membranes and protein binding assays, relevant for applications where hydrophobic contacts dominate ligand–target interactions.
| Evidence Dimension | Calculated LogP (octanol/water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 4.43 |
| Comparator Or Baseline | 2-Phenyl-4H-3,1-benzoxazin-4-one; LogP estimated ~2.5–3.0 (no published calculated value identified in available sources) |
| Quantified Difference | Estimated ΔLogP ≈ +1.4 to +1.9 units (biphenylyl vs phenyl, based on π-system extension principles) |
| Conditions | In silico prediction (Hit2Lead); comparator LogP value is class-level inference based on fragment-based LogP contribution of an additional phenyl ring |
Why This Matters
LogP differences of this magnitude alter membrane permeability, non-specific protein binding, and assay compatibility—directly impacting compound selection for cell-based vs. biochemical screening cascades.
